molecular formula C15H10Cl2O3 B2521458 Methyl 2-(3,4-dichlorobenzoyl)benzoate CAS No. 1443349-30-1

Methyl 2-(3,4-dichlorobenzoyl)benzoate

Cat. No.: B2521458
CAS No.: 1443349-30-1
M. Wt: 309.14
InChI Key: UDPACJGHGZSPDJ-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorobenzoyl)benzoate: is an organic compound with the molecular formula C15H10Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms on the benzoyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3,4-dichlorobenzoyl)benzoate can be synthesized through the esterification of 2-(3,4-dichlorobenzoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,4-dichlorobenzoyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong base or acid, the ester group can be hydrolyzed to yield 2-(3,4-dichlorobenzoyl)benzoic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzoyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or hydrochloric acid, reflux conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines or thiols, often in the presence of a base such as triethylamine.

Major Products Formed:

    Hydrolysis: 2-(3,4-dichlorobenzoyl)benzoic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(3,4-dichlorobenzoyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the development of bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are studied for their potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dichlorobenzoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity and binding affinity to specific targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • Methyl 2-(2,4-dichlorobenzoyl)benzoate
  • Methyl 2-(3,5-dichlorobenzoyl)benzoate
  • Methyl 2-(3,4-difluorobenzoyl)benzoate

Comparison: Methyl 2-(3,4-dichlorobenzoyl)benzoate is unique due to the specific positioning of chlorine atoms on the benzoyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(3,4-dichlorobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPACJGHGZSPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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